(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid
Beschreibung
Eigenschaften
Molekularformel |
C19H28N4O6 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
5-(carbamoylamino)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-12(2)15(23-19(28)29-11-13-7-4-3-5-8-13)16(24)22-14(17(25)26)9-6-10-21-18(20)27/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,22,24)(H,23,28)(H,25,26)(H3,20,21,27) |
InChI-Schlüssel |
TVOLTFNETIOQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Protected Amino Acid Intermediate
The key intermediate, (S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid (Cbz-Leucine derivative), is prepared by protecting the amino group of the corresponding amino acid with the benzyloxycarbonyl (Cbz) group. This is commonly executed via reaction of the free amino acid with benzyl chloroformate under basic conditions.
- Dissolve the amino acid in aqueous base (e.g., NaHCO3 solution).
- Add benzyl chloroformate dropwise at 0–5 °C.
- Stir the mixture until reaction completion (monitored by TLC or HPLC).
- Extract and purify the Cbz-protected amino acid by recrystallization or chromatography.
This intermediate is well-characterized with molecular weight ~338.36 g/mol and confirmed by NMR and MS analysis.
Formation of the Peptide Bond to Attach the 5-Ureidopentanoic Acid Moiety
The second amino acid residue, (S)-5-ureidopentanoic acid, is introduced via amide coupling to the Cbz-protected leucine derivative.
- Use of carbodiimide coupling agents such as EDCI or DCC in the presence of additives like HOBt or NHS to improve yield and reduce racemization.
- Activation of the carboxyl group of the ureidopentanoic acid derivative followed by reaction with the amino group of the Cbz-protected leucine derivative.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| EDCI/HOBt | DMF or DCM | 0–25 °C | 12–24 h | 70–85 | Mild conditions, stereoselective |
| DCC/NHS | DCM | 0–25 °C | 6–18 h | 65–80 | Requires filtration to remove dicyclohexylurea |
The ureido group is typically introduced prior to coupling by reaction of the amino group on the pentanoic acid with an isocyanate or carbamoyl chloride reagent, forming the ureido functionality.
Installation of the Ureido Group on Pentanoic Acid
The ureido group (-NH-CO-NH2) on the pentanoic acid residue is introduced by reacting the free amino group of 5-aminopentanoic acid or its derivatives with suitable carbamoylating agents.
- React 5-aminopentanoic acid with phosgene equivalents or carbonyldiimidazole (CDI) followed by ammonia or amines.
- Alternatively, use of N,N'-disuccinimidyl carbonate (DSC) with ammonia to form the ureido moiety.
This step is critical to ensure the ureido functionality is intact and correctly positioned for subsequent coupling.
Purification and Characterization
- Purification is generally performed by silica gel column chromatography using gradient elution with solvents such as ethyl acetate and hexanes or by preparative HPLC.
- Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemical purity and structural integrity.
- X-ray crystallography has been used in related compounds to confirm stereochemistry and conformation.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of amino acid with Cbz group | Benzyl chloroformate, NaHCO3, 0–5 °C | 75–90 | Monitored by TLC/HPLC |
| 2 | Preparation of 5-ureidopentanoic acid derivative | Aminopentanoic acid + carbamoylating agent | 60–80 | Carbonyldiimidazole or equivalents |
| 3 | Peptide coupling between protected amino acid and ureidopentanoic acid | EDCI/HOBt or DCC/NHS, DMF/DCM, RT | 70–85 | Minimize racemization |
| 4 | Purification and characterization | Silica gel chromatography, NMR, MS, HPLC | N/A | Confirm stereochemistry and purity |
Research Outcomes and Analytical Data
- The stereoselective synthesis yields the desired (S,S)-configured dipeptide with >99% enantiomeric excess as confirmed by chiral SFC analysis.
- NMR spectra demonstrate characteristic shifts for the benzyloxycarbonyl protecting group (aromatic protons ~7.3 ppm) and ureido NH signals (~7–8 ppm).
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of ~421 g/mol (calculated for the full compound).
- X-ray crystallography of related intermediates confirms the absolute stereochemistry and amide bond planarity, supporting the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Functional Group Variations
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic Acid (CAS 159858-21-6)
- Key difference : Replaces the Z group with a 9H-fluoren-9-ylmethoxy (Fmoc) protecting group.
- Molecular formula : C₂₆H₃₂N₄O₆ (MW: 496.56 g/mol).
- Significance : Fmoc is base-labile, enabling orthogonal deprotection strategies compared to the acid-labile Z group .
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid (CAS 199924-46-4)
- Key difference : Substitutes the ureido group with a tert-butoxycarbonyl (Boc) -protected amine.
- Molecular formula : C₁₈H₂₆N₂O₆ (MW: 366.41 g/mol).
- Significance : Boc is acid-labile, offering compatibility with Fmoc-based solid-phase synthesis .
(S)-2-Amino-5-ureidopentanoic Acid (CAS 372-75-8)
- Key difference : Lacks both the Z group and the 3-methylbutanamide side chain.
- Molecular formula : C₆H₁₂N₃O₃ (MW: 189.18 g/mol).
- Significance: Simplifies the structure to the ureido-pentanoic acid core, useful for studying urease interactions .
Backbone and Side-Chain Modifications
(2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic Acid (CAS 42537-96-2)
- Key difference: Features a 4-methylpentanamido group and an additional methyl group on the pentanoic acid.
- Molecular formula : C₂₀H₃₀N₂O₅ (MW: 378.46 g/mol).
- Significance : Increased hydrophobicity may improve membrane permeability .
(S)-2-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoic Acid (CAS 51782-89-9)
- Key difference: Shorter backbone (butanoic acid) and a methylated acetamido side chain.
- Molecular formula : C₁₆H₂₂N₂O₅ (MW: 322.36 g/mol).
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | N/A | C₂₀H₂₈N₄O₆ | ~420.46 | Z, 3-methylbutanamide, ureido |
| (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid | 159858-21-6 | C₂₆H₃₂N₄O₆ | 496.56 | Fmoc, 3-methylbutanamide, ureido |
| (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid | 199924-46-4 | C₁₈H₂₆N₂O₆ | 366.41 | Z, Boc |
| (S)-2-Amino-5-ureidopentanoic acid | 372-75-8 | C₆H₁₂N₃O₃ | 189.18 | Ureido, unprotected amine |
Biologische Aktivität
(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic acid, commonly referred to as a benzyloxycarbonyl derivative, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H20N2O5
- Molecular Weight : 332.351 g/mol
- CAS Number : 78112-30-8
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a potential therapeutic agent. The following sections detail its mechanisms of action, efficacy in various models, and implications for future research.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus influencing cellular functions.
- Modulation of Nitric Oxide Production : Similar compounds have been shown to enhance nitric oxide (NO) production, which plays a critical role in immune response and vasodilation .
- Influence on Protein Synthesis : Research indicates that related amino acids can stimulate muscle protein synthesis, suggesting a possible anabolic effect .
Study 1: Immune Response Modulation
A study investigated the effects of amino acid derivatives on immune cell function. It was found that compounds similar to this compound enhanced the activity of macrophages in response to mycobacterial infections. This suggests that the compound may have applications in enhancing host defense mechanisms against pathogens .
Study 2: Muscle Protein Synthesis
In an experimental model using malnourished rats, it was demonstrated that citrulline, an amino acid closely related to the compound , significantly stimulated muscle protein synthesis. This raises the possibility that this compound could similarly promote anabolic processes in muscle tissue .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 332.351 g/mol |
| CAS Number | 78112-30-8 |
| Potential Applications | Immune modulation, Anabolic |
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Key areas for future studies include:
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Comparative Studies : To assess its activity relative to other known therapeutic agents.
Q & A
Q. Challenges :
- Stereochemical Purity : Requires chiral HPLC or enzymatic resolution to confirm enantiomeric excess ≥98% .
- Solubility Issues : Polar solvents (DMF, DMSO) are needed for intermediates, complicating purification .
Advanced: How can stereochemical integrity be ensured during the synthesis of this compound?
Methodological approaches include:
- Asymmetric Synthesis : Use of L/D-configuration amino acid precursors with >99% enantiomeric excess (e.g., (S)-configured starting materials) .
- Chiral Auxiliaries : Employ Evans auxiliaries or Oppolzer’s sultams to control stereochemistry during coupling .
- Analytical Validation :
- Circular Dichroism (CD) : To confirm secondary structure alignment.
- X-ray Crystallography : For absolute configuration determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
